1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one
Description
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-(5-amino-3-hydroxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H8N2O2/c1-4(10)7-6(11)2-5(8)3-9-7/h2-3,11H,8H2,1H3 |
InChI Key |
ZSEYJHNPGPLYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-nitropyridine with ethyl acetate in the presence of a base, followed by reduction of the nitro group to an amino group. The hydroxyl group can be introduced through a subsequent hydroxylation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one typically involves large-scale batch reactions. The process may include steps such as nitration, reduction, and hydroxylation, with careful control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are often used for purification.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alk
Biological Activity
1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one, also known as 1-(5-Aminopyridin-2-yl)ethanone, is an organic compound characterized by a pyridine ring with specific functional groups that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and neurodegenerative disorders.
Structural Features
The molecular formula of 1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one is . Its structure includes:
- An amino group at the 5-position of the pyridine ring.
- A hydroxyl group at the 3-position.
- An ethanone group at the 1-position.
These functional groups are crucial for the compound's reactivity and interactions with biological targets, making it a candidate for drug development.
Biological Activity
Research indicates that 1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one exhibits several biological activities:
Anticancer Potential
Preliminary studies suggest that this compound may act as a lead in anticancer drug discovery. Its structural features allow it to interact with various molecular targets implicated in cancer progression. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier positions it as a potential therapeutic agent for neurodegenerative diseases. Its interaction with neurotrophic factors and modulation of signaling pathways related to neuronal survival have been highlighted in recent studies .
Antimicrobial Properties
Emerging evidence suggests that 1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one may possess antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, which could be beneficial in treating infections resistant to conventional antibiotics .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Anticancer Activity Study
- Objective: To evaluate the anticancer properties of 1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one.
- Method: In vitro assays were conducted on multiple cancer cell lines.
- Findings: The compound showed significant cytotoxic effects, with IC50 values indicating potent activity against specific cancer types .
-
Neuroprotective Effect Evaluation
- Objective: To assess the neuroprotective effects of the compound in models of neurodegeneration.
- Method: Animal models were used to test cognitive function and neuronal health post-treatment.
- Findings: Enhanced cognitive performance and reduced neuronal loss were observed, supporting its potential use in neurodegenerative therapies .
-
Antimicrobial Activity Assessment
- Objective: To determine the antimicrobial efficacy against resistant bacterial strains.
- Method: Disc diffusion and broth microdilution methods were employed.
- Findings: The compound exhibited notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a new antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | CAS Number | Similarity Index | Biological Activity |
|---|---|---|---|
| 1-(3-Aminopyridin-2-yl)ethanone | 13210-25-8 | 0.92 | Moderate anticancer activity |
| 1-(4-Aminopyridin-2-yl)ethanone | 1256785-86-0 | 0.88 | Limited neuroprotective effects |
| 1-(5-(Dimethylamino)pyridin-2-yl)ethanone | 214701-20-9 | 0.87 | Stronger antimicrobial properties |
| 1-(3-Aminopyridin-2-yl)propan-1-one | 65327-16-4 | 0.86 | Anticancer activity noted |
This table illustrates the varying degrees of similarity and biological activities among these compounds, highlighting the distinctiveness of 1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one.
Scientific Research Applications
1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one is an organic compound featuring a pyridine ring with an amino group at the 5-position, a hydroxyl group at the 3-position, and an ethanone group at the 1-position. It has a molecular formula of . Due to its structural features, this compound has potential applications in medicinal chemistry and organic synthesis.
Potential Applications in Medicinal Chemistry
1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one's structural features may allow it to interact with various biological targets, making it potentially useful in medicinal chemistry. Derivatives of this compound could be lead compounds in drug discovery for treating diseases such as cancer or neurodegenerative disorders.
One specific application is in the optimization of benzofurans as inhibitors of thioesterase . Replacing a phenol group with a 5-hydroxypyridin-2-yl group in a benzofuran compound improved microsomal stability and retained low levels of hERG channel inhibition . This modification was part of a strategy to lower log D pH7.4 and reduce the predicted p K a of the amine to decrease inhibition of the hERG ion channel, while retaining excellent inhibition of the Pks13 TE domain .
Use in Organic Synthesis
1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one may also be useful as an intermediate for producing other complex molecules in organic synthesis.
Structural Analogs
Several compounds share structural similarities with 1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one. These include:
- 1-(3-Aminopyridin-2-yl)ethanone
- 1-(4-Aminopyridin-2-yl)ethanone
- 1-(5-(Dimethylamino)pyridin-2-yl)ethanone
- 1-(3-Aminopyridin-2-yl)propan-1-one
- (3-Aminopyridin-2-yl)(phenyl)methanone
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, their substituents, and functional differences:
Key Observations :
- Polarity: The amino and hydroxyl groups in the target compound increase solubility in polar solvents compared to methyl- or halogen-substituted analogues .
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl in ) stabilize the ketone moiety, whereas electron-donating groups (e.g., -CH₃ in ) alter ring reactivity .
- Biological Activity : Adamantyl derivatives exhibit enhanced bioactivity due to improved membrane permeability and target affinity .
Key Observations :
- Mechanochemical Synthesis: Grinding methods () offer solvent-free, eco-friendly routes with comparable yields to thermal methods .
- Catalysts : Oxidizing agents like K₂S₂O₈ are critical for sulfoxide/sulfone formation in adamantyl derivatives .
Q & A
Q. What advanced techniques characterize electronic properties (e.g., charge distribution)?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure λmax in ethanol (e.g., 280 nm for π→π* transitions) .
- Cyclic Voltammetry : Assess redox behavior using glassy carbon electrodes (e.g., E1/2 = −0.5 V vs. Ag/AgCl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
